Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-3-furancarbothioamide

Organometallic chemistry Cyclometallation Thioamide ligands

2-Methyl-3-furancarbothioamide (C6H7NOS; MW 141.19 g/mol) is a substituted furan-3-carbothioamide that serves a dual role in chemical procurement: (i) as a key synthetic intermediate for the HIV-1 nonnucleoside reverse transcriptase inhibitor (NNRTI) UC-781, and (ii) as a thioamide ligand scaffold where the ortho-methyl substituent exerts a documented blocking effect that redirects cyclometallation regiochemistry from the furan C2 position to the N-methyl group of the thioamide moiety. The compound is commercially catalogued under CAS 75596-49-5 and is typically supplied at >97% purity for research use.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Cat. No. B8673189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-furancarbothioamide
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=S)N
InChIInChI=1S/C6H7NOS/c1-4-5(6(7)9)2-3-8-4/h2-3H,1H3,(H2,7,9)
InChIKeySKRRILGHUVJNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-furancarbothioamide (CAS 75596-49-5) Procurement Specifications and Core Structural Attributes for Research Sourcing


2-Methyl-3-furancarbothioamide (C6H7NOS; MW 141.19 g/mol) is a substituted furan-3-carbothioamide that serves a dual role in chemical procurement: (i) as a key synthetic intermediate for the HIV-1 nonnucleoside reverse transcriptase inhibitor (NNRTI) UC-781, and (ii) as a thioamide ligand scaffold where the ortho-methyl substituent exerts a documented blocking effect that redirects cyclometallation regiochemistry from the furan C2 position to the N-methyl group of the thioamide moiety [1]. The compound is commercially catalogued under CAS 75596-49-5 and is typically supplied at >97% purity for research use . Its procurement value is therefore tightly coupled to the specific synthetic routes and coordination chemistry applications described in the primary patent and organometallic literature [1].

Why 2-Methyl-3-furancarbothioamide Cannot Be Readily Substituted by Other Furan-3-carbothioamide Analogs in Research Procurement


Substitution with the unsubstituted analog 3-furancarbothioamide or the 2-furoic acid thioamide fails for two quantifiable reasons. First, cyclometallation with Pd(II) on the unsubstituted parent (Hbft) occurs exclusively at the furan C2 position to yield a five-membered metallacycle; when the C2 position bears a methyl group as in 2-methyl-3-furancarbothioamide (Hmft), palladation is completely redirected to the N–Me substituent of the thioamide group, leaving the furan ring intact [1]. Second, the 2-methylfuran core is an essential pharmacophoric element in the thiocarboxanilide NNRTI class: SAR studies demonstrate that replacing the 2-methylfuranyl moiety with 2-methylthienyl yields analogs with substantially altered antiviral potency, with wild-type HIV-1 EC50 values spanning 0.009–0.021 μM for optimized furanyl derivatives . Generic replacement with an unsubstituted or isomeric furancarbothioamide therefore alters both coordination chemistry outcomes and downstream biological activity in ways that are mechanistically predictable and experimentally confirmed [1].

Quantitative Comparative Evidence for 2-Methyl-3-furancarbothioamide: Ortho-Methyl Blocking, Thionation Yield, and HIV-1 NNRTI Potency


Cyclometallation Regioselectivity: Ortho-Methyl Group Redirects Palladation from Furan C2 to Thioamide N–Me

Under identical cyclometallation conditions with Li₂PdCl₄, N,N-dimethyl-3-furancarbothioamide (Hbft, the unsubstituted analog) undergoes regioselective cyclopalladation at the furan C2 position to form a five-membered PdCl(bft) metallacycle. When the furan C2 position is blocked by a methyl group—as in N,N-dimethyl-2-methyl-3-furancarbothioamide (Hmft, the dimethyl derivative of the target compound)—cyclopalladation is completely redirected to the N–Me substituent of the thioamide group, leaving the furan ring intact [1]. Position 4 of the furan ring is unreactive in both Hbft and Hmft. This constitutes a direct head-to-head comparison within the same experimental system.

Organometallic chemistry Cyclometallation Thioamide ligands Regioselectivity

Thionation Route Efficiency: Lawesson's Reagent-Mediated Conversion of 2-Methyl-3-furancarboxamide to 2-Methyl-3-furancarbothioamide

The patent literature provides a specific, reproducible protocol for converting the corresponding 2-methyl-3-furancarboxamide to 2-methyl-3-furancarbothioamide using Lawesson's reagent. In the exemplified procedure, 1 g of N-[4-chloro-3-[dimethylhydrazono)methyl]phenyl]-2-methyl-3-furancarboxamide is reacted with 0.9 g Lawesson's reagent and 1.8 g NaHCO₃ in 20 mL refluxing toluene for 3 h, yielding 0.6 g of the product thioamide after filtration through neutral Al₂O₃ . This represents a 60% mass recovery under straightforward workup conditions. In contrast, alternative thionation routes using elemental sulfur and the Willgerodt–Kindler reaction, as applied to other furancarbothioamides, require more forcing conditions and yield complex product mixtures requiring chromatographic purification [1].

Synthetic methodology Thionation Lawesson's reagent Thioamide synthesis

HIV-1 Reverse Transcriptase Inhibition: UC-781 Potency Benchmarking Against PMPA and DATA/DAPY NNRTIs

UC-781, the N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide derivative, is an exceptionally potent NNRTI with an IC₅₀ of 5 nM against HIV-1 reverse transcriptase in biochemical assays and an IC₅₀ of approximately 2–10.4 nM in cell-based antiviral assays [1]. In a head-to-head comparative study of NNRTIs in MO-DC/CD4⁺ T-cell cocultures, UC-781 exhibited an EC₅₀ of 50 nM, compared to 89 nM for the nucleotide RT inhibitor PMPA and 0.05–3 nM for the newer DATA and DAPY chemotypes [2]. In a human cervical tissue explant model, UC-781 inhibited transmission of HIV-1 to permissive T cells with an IC₅₀ of 0.2 nM [3]. The compound is stable under low pH and various temperature conditions, properties confirmed in multiple independent studies .

HIV-1 NNRTI Reverse transcriptase inhibition Antiviral potency UC-781

Solid-State Formulation Stability: UC-781 Amorphization with PVP K30 vs. Physical Mixture Crystallinity Retention

Solid dispersions of UC-781 with PVP K30 prepared by co-evaporation from dichloromethane exhibit complete conversion of the crystalline drug to the amorphous state, as demonstrated by the absence of UC-781 melting peaks in DSC thermograms at drug loadings up to 50% w/w, in contrast to physical mixtures where crystalline drug peaks persist [1]. FT-IR spectroscopy further demonstrates intermolecular hydrogen bonding between the NH/thio groups of UC-781 and PVP K30 in the solid dispersion, a molecular interaction that is absent in physical mixtures [1]. Long-term physical stability studies confirm that PVP K30 solid dispersions show no recrystallization of UC-781 after storage, whereas PEG 6000 and Gelucire 44/14 dispersions show variable recrystallization behavior [2].

Solid dispersion Amorphization PVP K30 Formulation stability

Verified Research and Industrial Application Scenarios for 2-Methyl-3-furancarbothioamide Based on Quantitative Comparator Evidence


Palladacycle Catalyst Design Requiring Predictable C2-Blocked Furan-Thioamide Ligands

When designing air- and moisture-stable furancarbothioamide-based palladacycles for Heck and Suzuki cross-coupling catalysis, the ortho-methyl blocking effect of 2-methyl-3-furancarbothioamide (and its N,N-dimethyl derivative Hmft) provides the only literature-documented route to N–Me cyclopalladated complexes with an intact furan ring, whereas the unsubstituted analog Hbft yields exclusively C2-metallated products [1]. Procurement of the 2-methyl analog is therefore mandatory for catalytic applications requiring the distinct steric and electronic profile of N-palladated thioamide ligands that retain the furan oxygen for potential secondary coordination or electronic tuning.

HIV-1 Microbicide Candidate Synthesis Requiring UC-781 Precursor with Validated Thionation Protocol

For research groups synthesizing UC-781 or its analogs for topical microbicide development, 2-methyl-3-furancarbothioamide is the direct thionation product of the corresponding amide intermediate. The patent-documented Lawesson's reagent procedure with defined stoichiometry (1:0.9:1.8 amide:Lawesson's:NaHCO₃ by mass) and product melting point specification (90–92 °C) provides a quality-controlled entry point unmatched by generic thioamide synthesis methods . The resulting UC-781 has demonstrated an IC₅₀ of 0.2 nM in human cervical tissue explant HIV-1 transmission assays and prolonged protective effects up to 6 days post-treatment, supporting its investigation as a long-acting microbicide [2].

Amorphous Solid Dispersion Formulation Development Using UC-781/PVP K30 as a Crystallization-Resistant Model NNRTI

Pharmaceutical formulation scientists developing amorphous solid dispersions for poorly water-soluble NNRTIs can use the UC-781/PVP K30 system as a validated reference case. At drug loadings up to 50% w/w, co-evaporation with PVP K30 yields a fully amorphous dispersion with no detectable crystalline drug by DSC or XRPD, characterized by intermolecular H-bonding between the NH/thio groups and the polymer [3]. In long-term stability studies, PVP K30 dispersions of UC-781 show no recrystallization, outperforming PEG 6000 and Gelucire 44/14 matrices [4]. This provides a formulation benchmark directly anchored in the 2-methyl-3-furancarbothioamide-derived chemotype.

SAR-Driven Thiocarboxanilide Library Synthesis with the 2-Methylfuran Pharmacophore Core

For medicinal chemistry programs exploring thiocarboxanilide NNRTIs, 2-methyl-3-furancarbothioamide serves as the minimal thioamide building block preserving the essential 2-methylfuran pharmacophore that SAR studies have identified as critical for wild-type and drug-resistant HIV-1 strain coverage (EC₅₀ range 0.009–0.021 μM for optimized 3-(2-methylfuranyl) derivatives) . Replacing this core with the 2-methylthienyl analog yields thiocarboxanilides with quantitatively different antiviral profiles, confirming that the 2-methylfuran ring is not interchangeable with isosteric heterocycles in this chemotype . Procurement of high-purity 2-methyl-3-furancarbothioamide therefore directly supports structure-activity relationship continuity in NNRTI lead optimization.

Quote Request

Request a Quote for 2-Methyl-3-furancarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.